Cas no 1388024-88-1 (2-(4-Bromo-7-methyl-1H-indol-3-yl)acetic acid)

2-(4-Bromo-7-methyl-1H-indol-3-yl)acetic acid is a brominated indole derivative with a carboxylic acid functional group, making it a versatile intermediate in organic synthesis and pharmaceutical research. The presence of the 4-bromo and 7-methyl substituents enhances its reactivity, particularly in cross-coupling reactions and heterocyclic modifications. Its acetic acid moiety allows for further derivatization, facilitating the development of bioactive compounds. This compound is particularly valuable in medicinal chemistry for the synthesis of indole-based scaffolds, which are prevalent in drug discovery. High purity and consistent quality ensure reliable performance in research applications. Its structural features make it suitable for exploring structure-activity relationships in targeted therapeutic agents.
2-(4-Bromo-7-methyl-1H-indol-3-yl)acetic acid structure
1388024-88-1 structure
商品名:2-(4-Bromo-7-methyl-1H-indol-3-yl)acetic acid
CAS番号:1388024-88-1
MF:C11H10BrNO2
メガワット:268.106602191925
MDL:MFCD22561592
CID:4784581

2-(4-Bromo-7-methyl-1H-indol-3-yl)acetic acid 化学的及び物理的性質

名前と識別子

    • 2-(4-Bromo-7-methyl-1H-indol-3-yl)acetic acid
    • MDL: MFCD22561592
    • インチ: 1S/C11H10BrNO2/c1-6-2-3-8(12)10-7(4-9(14)15)5-13-11(6)10/h2-3,5,13H,4H2,1H3,(H,14,15)
    • InChIKey: ZSRLSBLJPFSNKU-UHFFFAOYSA-N
    • ほほえんだ: BrC1=CC=C(C)C2=C1C(CC(=O)O)=CN2

計算された属性

  • 水素結合ドナー数: 2
  • 水素結合受容体数: 2
  • 重原子数: 15
  • 回転可能化学結合数: 2
  • 複雑さ: 259
  • トポロジー分子極性表面積: 53.1
  • 疎水性パラメータ計算基準値(XlogP): 2.6

2-(4-Bromo-7-methyl-1H-indol-3-yl)acetic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
TRC
B204940-25mg
2-(4-Bromo-7-methyl-1H-indol-3-yl)acetic acid
1388024-88-1
25mg
$ 160.00 2022-06-01
TRC
B204940-50mg
2-(4-Bromo-7-methyl-1H-indol-3-yl)acetic acid
1388024-88-1
50mg
$ 260.00 2022-06-01
Matrix Scientific
223184-5g
2-(4-Bromo-7-methyl-1H-indol-3-yl)acetic acid, 95% min
1388024-88-1 95%
5g
$5040.00 2023-09-09
Matrix Scientific
223184-500mg
2-(4-Bromo-7-methyl-1H-indol-3-yl)acetic acid, 95% min
1388024-88-1 95%
500mg
$1050.00 2023-09-09
Matrix Scientific
223184-1g
2-(4-Bromo-7-methyl-1H-indol-3-yl)acetic acid, 95% min
1388024-88-1 95%
1g
$1680.00 2023-09-09

2-(4-Bromo-7-methyl-1H-indol-3-yl)acetic acid 関連文献

2-(4-Bromo-7-methyl-1H-indol-3-yl)acetic acidに関する追加情報

Introduction to 2-(4-Bromo-7-methyl-1H-indol-3-yl)acetic acid (CAS No. 1388024-88-1)

2-(4-Bromo-7-methyl-1H-indol-3-yl)acetic acid (CAS No. 1388024-88-1) is a unique and versatile compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its distinct molecular structure, holds potential for a variety of applications, particularly in the development of novel therapeutic agents. The following sections provide a comprehensive overview of its chemical properties, biological activities, and recent advancements in its research and development.

Chemical Structure and Properties

2-(4-Bromo-7-methyl-1H-indol-3-yl)acetic acid is a derivative of indole, a heterocyclic organic compound with a wide range of biological activities. The presence of the bromine atom at the 4-position and the methyl group at the 7-position imparts unique chemical and physical properties to this compound. The molecular formula of 2-(4-Bromo-7-methyl-1H-indol-3-yl)acetic acid is C12H12BrNO2, with a molecular weight of approximately 276.13 g/mol. It is a white to off-white solid at room temperature and is soluble in common organic solvents such as dimethyl sulfoxide (DMSO) and ethanol.

The compound's structure includes a carboxylic acid functional group, which can participate in various chemical reactions, including esterification, amidation, and metal chelation. These properties make it an attractive candidate for the synthesis of more complex molecules with potential pharmaceutical applications.

Biological Activities and Mechanisms of Action

2-(4-Bromo-7-methyl-1H-indol-3-yl)acetic acid has been studied for its diverse biological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects. Recent research has focused on elucidating the mechanisms underlying these activities to better understand its therapeutic potential.

Anti-inflammatory Activity: Studies have shown that 2-(4-Bromo-7-methyl-1H-indol-3-yl)acetic acid exhibits potent anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). This activity is attributed to its ability to modulate nuclear factor-kappa B (NF-κB) signaling pathways, which play a crucial role in inflammation.

Anti-cancer Activity: In cancer research, 2-(4-Bromo-7-methyl-1H-indol-3-yl)acetic acid has demonstrated significant anti-proliferative effects against various cancer cell lines. It induces apoptosis through the activation of caspase-dependent pathways and the downregulation of anti-apoptotic proteins such as Bcl-2. Additionally, it has been shown to inhibit angiogenesis by targeting vascular endothelial growth factor (VEGF) signaling.

Neuroprotective Effects: Preclinical studies have also explored the neuroprotective potential of 2-(4-Bromo-7-methyl-1H-indol-3-yl)acetic acid. It has been found to reduce oxidative stress and neuroinflammation in models of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. The compound's ability to enhance neurotrophic factor expression and promote neuronal survival contributes to its neuroprotective profile.

Clinical Applications and Development

The promising biological activities of 2-(4-Bromo-7-methyl-1H-indol-3-yl)acetic acid have led to its evaluation in preclinical and early-stage clinical trials for various therapeutic indications. Current research efforts are focused on optimizing its pharmacokinetic properties, improving bioavailability, and reducing potential side effects.

In the context of cancer therapy, several derivatives of 2-(4-Bromo-7-methyl-1H-indol-3-yl)acetic acid are being developed as potential anticancer agents. These derivatives aim to enhance the compound's selectivity for cancer cells while minimizing toxicity to healthy tissues. Preclinical studies have shown promising results, with some derivatives demonstrating enhanced efficacy in xenograft models of human cancers.

In neurodegenerative diseases, clinical trials are underway to assess the safety and efficacy of 2-(4-Bromo-7-methyl-1H-indol-3-y l)acetic acid-based therapies. Early results suggest that this compound may offer a novel approach to managing symptoms and slowing disease progression in conditions such as Alzheimer's disease.

FUTURE DIRECTIONS AND CONCLUSIONS

The ongoing research on 2-(4-Bromo-7-methyl-1H-indol -3-y l)acetic acid (CAS No. 1388024 -88 -1) strong > highlights its potential as a valuable tool in drug discovery and development . While much progress has been made , further studies are needed to fully understand its mechanisms of action , optimize its therapeutic applications , and ensure its safety for clinical use . The multidisciplinary approach involving medicinal chemistry , pharmacology , and clinical research will be crucial in realizing the full therapeutic potential of this promising compound . p > article > response >

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